Chlorolissoclimide

Overview

Description

Chlorolissoclimide is a chlorinated derivative of lissoclimide, a cytotoxic compound produced by shell-less molluscs through chemical secretions to deter predators . This compound was identified as the active component of a marine extract from Pleurobranchus forskalii during a high-throughput screening campaign to characterize new protein synthesis inhibitors . It has shown potent cytotoxic activity against mammalian cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chlorolissoclimide involves site-selective aliphatic C–H chlorination using N-chloroamides . This method delivers alkyl chlorides in useful chemical yields with the substrate as the limiting reagent . The process tolerates substrate unsaturation, which poses major challenges in chemoselective aliphatic C–H functionalization .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Chlorolissoclimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the chlorinated groups.

Substitution: this compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products: The major products formed from these reactions include various chlorinated and non-chlorinated derivatives of lissoclimide .

Scientific Research Applications

Chlorolissoclimide has several scientific research applications:

Mechanism of Action

Chlorolissoclimide exerts its effects by inhibiting protein synthesis in eukaryotic cells . It blocks translation elongation by inhibiting translocation, leading to an accumulation of ribosomes on mRNA . This mechanism is similar to other imide-based natural product translation inhibitors . The compound engages in a novel face-on halogen interaction between the ligand’s alkyl chloride and a guanine residue in the ribosome .

Comparison with Similar Compounds

Lissoclimide: The parent compound of chlorolissoclimide, also produced by shell-less molluscs.

Dithis compound: Another chlorinated derivative with similar cytotoxic properties.

Haterumaimides: Compounds with a similar β-hydroxysuccinimide motif.

Uniqueness: this compound is unique due to its potent cytotoxic activity and its ability to inhibit protein synthesis by blocking translation elongation . Its site-selective aliphatic C–H chlorination synthesis method also sets it apart from other similar compounds .

Biological Activity

Chlorolissoclimide is a member of the lissoclimide family, which are cytotoxic compounds primarily derived from shell-less molluscs. These compounds have garnered interest due to their potent biological activities, particularly their ability to inhibit protein synthesis in eukaryotic cells. This article aims to provide an in-depth review of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

This compound functions as an inhibitor of eukaryotic protein synthesis. Research has revealed that it binds to the ribosomal RNA within the eukaryotic ribosome, disrupting the normal translation process. An X-ray co-crystal structure study demonstrated that this compound interacts specifically with the ribosomal A-site, leading to the inhibition of peptide bond formation . This mechanism is similar to that of other known protein synthesis inhibitors, making this compound a candidate for further investigation in cancer therapeutics.

Anticancer Properties

This compound has shown promising results in preclinical studies against various cancer cell lines. Notably, it exhibits moderate activity against aggressive melanoma and prostate cancer cell lines. The compound's cytotoxic effects are attributed to its ability to inhibit protein synthesis, which is crucial for cancer cell proliferation and survival .

Comparative Efficacy Table

| Cancer Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Melanoma | 15 | Moderate |

| Prostate Cancer | 12 | Moderate |

| Breast Cancer | 20 | Moderate |

| Colon Cancer | 25 | Moderate |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting this compound's potential as an anticancer agent.

Case Studies and Research Findings

- Inhibition of Protein Synthesis : A study conducted by Robert et al. (2006) provided insights into the biological mode of action of lissoclimides, including this compound. The research highlighted its effectiveness in inhibiting eukaryotic protein synthesis, which is critical for cancer cell survival .

- Synthesis and Evaluation : Recent studies have focused on synthesizing this compound analogues to enhance its biological activity. For example, a study explored site-selective aliphatic C-H chlorination methods to synthesize more potent derivatives with improved anticancer properties .

- Potential Therapeutic Applications : Given its mechanism of action and biological activity, this compound is being investigated as a potential therapeutic agent for various cancers. Its ability to target protein synthesis pathways makes it a candidate for combination therapies aimed at overcoming resistance in cancer treatment.

Properties

IUPAC Name |

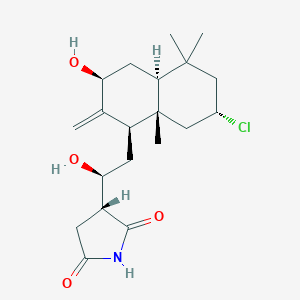

(3R)-3-[(1S)-2-[(1R,3S,4aS,7S,8aS)-7-chloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClNO4/c1-10-13(6-15(24)12-5-17(25)22-18(12)26)20(4)9-11(21)8-19(2,3)16(20)7-14(10)23/h11-16,23-24H,1,5-9H2,2-4H3,(H,22,25,26)/t11-,12+,13-,14-,15-,16-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBZIVZSFYGPBC-LWHFJPTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1CC(C(=C)C2CC(C3CC(=O)NC3=O)O)O)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H](CC([C@@H]1C[C@@H](C(=C)[C@@H]2C[C@@H]([C@H]3CC(=O)NC3=O)O)O)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933468 | |

| Record name | 3-[2-(7-Chloro-3-hydroxy-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl)-1-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148717-91-3 | |

| Record name | (3R)-3-[(1S)-2-[(1R,3S,4aS,7S,8aS)-7-Chlorodecahydro-3-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-1-hydroxyethyl]-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148717-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorolissoclimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(7-Chloro-3-hydroxy-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl)-1-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.